1-甲基吲哚-5-胺

描述

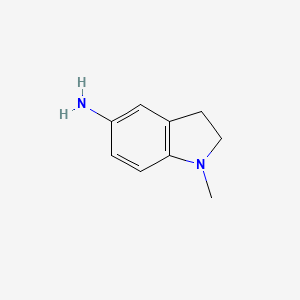

1-Methylindolin-5-amine, also known as 5-Amino-1-N-methylindole, is a chemical compound with the molecular formula C9H12N2 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of indole derivatives, such as 1-Methylindolin-5-amine, has been a central theme in organic synthesis due to their importance . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

The molecular structure of 1-Methylindolin-5-amine can be analyzed using various spectroscopy techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy (FTIR) allows identifying this information through absorption and emission of light in the infrared region .Chemical Reactions Analysis

Amines, such as 1-Methylindolin-5-amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 1-Methylindolin-5-amine can be determined using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学研究应用

电化学还原

1-甲基吲哚-5-胺作为吲哚家族的一部分,已在电化学环境中得到研究。例如,对 N-亚硝胺的电化学还原的研究,其中包括类似于 1-甲基吲哚-5-胺的化合物,表明在酸性介质中,这些化合物可以经历显着的电化学转化。这项研究集中在 4 电子阴极波行为和在特定条件下形成仲胺,提供了对相关吲哚衍生物电化学性质的见解 (雅各布、莫内和塔莱克,1982 年)。

有机催化和合成

1-甲基吲哚-5-胺及其衍生物已在有机合成领域得到探索。一项研究描述了 1-甲基吲哚-2-硫酮的有机催化不对称环化,导致光学活性环状色氨酸衍生物的合成。这个过程展示了该化合物在创建构象应变和生物学上重要的分子中的效用 (吴、郑、王和周,2016 年)。

抗高血压药物的合成

1-甲基吲哚-5-胺用作合成某些抗高血压药物的前体。研究探索了其反应,导致形成各种吲哚化合物,例如 1-氨基-2-甲基吲哚和偶氮(2-甲基)吲哚。这些研究有助于了解重要医药化合物的合成途径 (佩罗特等人,2001 年)。

动力学拆分研究

已经进行了涉及 2-甲基吲哚等化合物的动力学拆分研究,这些化合物与 1-甲基吲哚-5-胺具有核心结构。这些研究涉及外消旋胺的酰化,导致异构体的形成,这些异构体在化学合成和药物中至关重要 (克拉什诺夫等人,2002 年)。

药理活性化合物的中间体

研究表明,1-甲基吲哚-5-胺的衍生物可以作为各种药理活性化合物的中间体。例如,由相关吲哚-5-基衍生物合成的新的化合物被研究其潜在的药理特性 (奥古尔佐夫和拉基廷,2021 年)。

抗氧化活性

研究还探讨了与 1-甲基吲哚-5-胺相关的衍生物的抗氧化活性。这些研究对于了解这些化合物在对抗氧化应激中的潜在治疗应用非常重要 (纳拉吉、卡维卡和达斯,2008 年)。

安全和危害

未来方向

Indole derivatives, such as 1-Methylindolin-5-amine, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the investigation of novel methods of synthesis and the development of new useful derivatives continue to attract attention from the international chemical community .

作用机制

Target of Action

1-Methylindolin-5-amine, as an indole derivative, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to exert their effects through various mechanisms, depending on their specific targets . For instance, some indole derivatives have been reported to exert antiviral activity by inhibiting viral replication .

Biochemical Pathways

Indole derivatives, including 1-Methylindolin-5-amine, can influence several biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Indole derivatives can also affect the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

属性

IUPAC Name |

1-methyl-2,3-dihydroindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSFDZGGGCGZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627194 | |

| Record name | 1-Methyl-2,3-dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylindolin-5-amine | |

CAS RN |

64180-07-0 | |

| Record name | 1-Methyl-2,3-dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B1602973.png)

![[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol](/img/structure/B1602976.png)

![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine](/img/structure/B1602993.png)